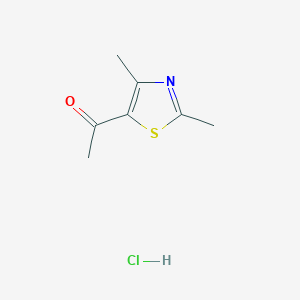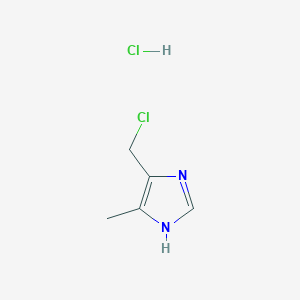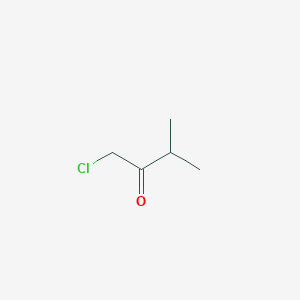
7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
Descripción general
Descripción
7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is an organic compound with the CAS Number: 73075-45-3 . It is an important organic intermediate that can be used in agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, such as this compound, has been a topic of interest in the scientific community . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .Molecular Structure Analysis
The molecular formula of this compound is C9H11Cl2N . The InChI Key is OGIAIXMUSSACDB-UHFFFAOYSA-N .Chemical Reactions Analysis
The 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class of isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in cool conditions, in a tightly closed container, in a dry and well-ventilated place .Aplicaciones Científicas De Investigación
Analgesic and Anti-Inflammatory Effects
Research has found that certain derivatives of 1,2,3,4-tetrahydroisoquinoline, such as 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, exhibit significant analgesic and anti-inflammatory effects. These compounds have been shown to be effective in reducing pain and inflammation in various experimental models, indicating potential medical applications as non-narcotic analgesics (Rakhmanova et al., 2022).
Inhibition of Phenylethanolamine N-Methyltransferase
Some tetrahydroisoquinoline compounds, such as 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139), have been identified as potent inhibitors of phenylethanolamine N-methyltransferase. This enzyme is involved in the biosynthesis of epinephrine, suggesting that these compounds could have therapeutic applications in regulating epinephphrine levels and related physiological processes (Demarinis et al., 1981).
Local Anesthetic Activity and Acute Toxicity Evaluation
A study conducted on a series of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines revealed that these compounds exhibit high local anesthetic activity, comparable or superior to lidocaine, and have variable hepatotoxicity. This research underscores the potential of these compounds as local anesthetics, although further investigation is needed to evaluate their safety and efficacy (Azamatov et al., 2023).
Antiglioma Activity
1,2,3,4-Tetrahydroisoquinoline derivatives have shown promising antiglioma activity. Certain compounds within this class selectively inhibited the growth of C6 glioma cells while sparing normal astrocytes, indicating potential for clinical use in treating gliomas, a type of brain tumor (Mohler et al., 2006).
Dopamine D-1 Antagonist Activity
Isomeric tetrahydroisoquinolines have been synthesized and evaluated for their dopamine D-1 antagonist activity. These studies contribute to understanding the molecular structure required for selective dopamine D-1 antagonist activity, which could be significant in the development of treatments for neurological disorders related to dopamine dysregulation (Riggs et al., 1987).
Mecanismo De Acción
Target of Action
It’s known that tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
A related compound, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, is known to be a potent reversible inhibitor of phenylethanolamine n-methyltransferase . This suggests that 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride might interact with similar targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities associated with thiqs , it’s likely that this compound interacts with multiple pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
Based on the known activities of thiqs , it’s likely that this compound exerts a range of effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can impact its stability. It’s recommended to store this compound in a cool, dry, and well-ventilated place, away from oxidizing agents .
Safety and Hazards
This compound is associated with certain hazards. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Análisis Bioquímico
Biochemical Properties
7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to modulate neurotransmitter release and uptake, thereby impacting synaptic transmission . Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition results in increased levels of these neurotransmitters, thereby affecting mood and behavior. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and alter cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have neuroprotective effects, while at higher doses, it can induce neurotoxicity . Threshold effects have been noted, where a specific dosage range elicits a beneficial response, but exceeding this range leads to adverse effects. High doses of this compound can result in toxic effects such as liver damage and impaired cognitive function.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and monoamine oxidase, influencing the metabolism of various substrates . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular function and homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often found in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall biochemical effects.
Propiedades
IUPAC Name |
7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;/h1-2,5,11H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIAIXMUSSACDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503765 | |
| Record name | 7-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73075-45-3 | |
| Record name | 7-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20503765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















